REACTION_CXSMILES
|
[OH2:1].C1C=CC(P([C:15]2[CH:20]=CC=CC=2)C2C=CC=CC=2)=CC=1.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1>>[OH:24][CH2:25][CH2:26][N:21]1[CH2:15][CH2:20][O:1][CH2:23][CH2:22]1.[O:24]1[CH2:25][CH2:26][N:21]([CH:22]([N:21]2[CH2:15][CH2:20][O:1][CH2:25][CH2:26]2)[CH3:23])[CH2:22][CH2:23]1
|
Name
|
RuCl3
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.00017 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this run, the maximum reaction pressure
|
Type
|
ADDITION
|
Details
|
dropped to 27 psig
|
Type
|
CUSTOM
|
Details
|
Analysis of reaction products
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C(C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |